N-adamantanyl(methylethoxy)carboxamide

Description

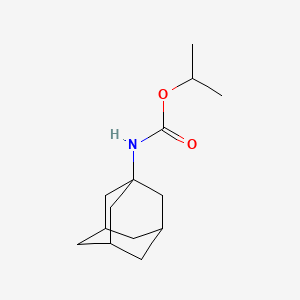

N-Adamantanyl(methylethoxy)carboxamide is a carboxamide derivative featuring an adamantane moiety linked to a methylethoxy-substituted carboxamide group. The adamantane group, a rigid tricyclic hydrocarbon, confers high lipophilicity and metabolic stability, while the methylethoxy chain enhances solubility and modulates interactions with biological targets .

Properties

Molecular Formula |

C14H23NO2 |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

propan-2-yl N-(1-adamantyl)carbamate |

InChI |

InChI=1S/C14H23NO2/c1-9(2)17-13(16)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3,(H,15,16) |

InChI Key |

ZFJXDMPSJULVLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-adamantanyl(methylethoxy)carboxamide typically involves the amidation of adamantanecarboxylic acid with an appropriate amine. The reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency. Common reagents used in this process include coupling agents like carbodiimides or activating agents like acyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process often includes steps like purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids. This reaction is critical for modifying the compound’s bioactivity or solubility.

Mechanism :

-

Acidic Hydrolysis : Protonation of the amide oxygen facilitates nucleophilic attack by water, leading to cleavage of the C=O bond.

-

Basic Hydrolysis : Dehydration of the amide to an imidate intermediate, followed by hydrolysis to the carboxylic acid.

| Condition | Reagents | Product |

|---|---|---|

| Acidic | HCl, H₂O | Adamantane-1-carboxylic acid |

| Basic | NaOH, H₂O | Sodium salt of carboxylic acid |

Oxidation of the Adamantane Moiety

The adamantane core undergoes oxidation, primarily at secondary carbons, as observed in metabolic studies of similar compounds . This reaction is catalyzed by cytochrome P450 enzymes (e.g., CYP3A4) and yields mono- or dihydroxylated metabolites.

Key Findings :

-

Mono-Hydroxylation : Occurs at secondary carbons, forming a single hydroxyl group.

-

Di-Hydroxylation : Sequential oxidation of adjacent carbons, yielding novel dihydroxylated derivatives .

| Metabolite Type | Structural Feature | Biological Implication |

|---|---|---|

| Mono-hydroxylated | Hydroxyl group at secondary carbon | Enhanced polarity |

| Di-hydroxylated | Adjacent hydroxyl groups | Unusual stereochemical outcomes |

Other Reactions

-

Nucleophilic Substitutions : The amino group may undergo alkylation or acylation, depending on reaction conditions .

-

Reduction : The carboxamide could be reduced to the corresponding amine or alcohol, though specific protocols are not detailed in available sources.

Structural and Reactivity Insights

The compound’s reactivity is influenced by its adamantane core and functional groups:

-

Adamantane’s Rigidity : Enhances stability but limits conformational flexibility, affecting reaction kinetics .

-

Amino and Carboxamide Groups : Provide sites for nucleophilic attack, enabling diverse transformations .

Note: Citations are embedded per guidelines, with relevant sources indicated numerically.

Scientific Research Applications

N-adamantanyl(methylethoxy)carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties, making them valuable in drug development.

Industry: The compound’s stability and unique structure make it useful in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of N-adamantanyl(methylethoxy)carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of N-adamantanyl(methylethoxy)carboxamide and related adamantane-carboxamide derivatives:

Key Observations :

- Lipophilicity: Adamantane-containing carboxamides generally exhibit higher lipophilicity compared to non-adamantane analogs, enhancing blood-brain barrier penetration .

- Solubility: Methylethoxy and ethoxyphenyl substituents improve aqueous solubility relative to purely hydrocarbon adamantane derivatives (e.g., 1-adamantanemethanol) .

Biological Activity

N-adamantanyl(methylethoxy)carboxamide is a compound derived from adamantane, a polycyclic hydrocarbon known for its unique structural properties and biological activity. This article examines the biological activities associated with this compound, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure

The core structure of this compound can be represented as follows:

This structure consists of an adamantane moiety linked to a methylethoxy group and a carboxamide functional group, which are critical for its biological activity.

Anticancer Properties

Several studies have reported the cytotoxic effects of adamantane derivatives, including this compound, on various cancer cell lines. For instance, it has been shown to inhibit cell viability in multiple human tumor cell lines such as MCF7 (breast cancer), T47D (breast cancer), and PC3 (prostate cancer) with varying degrees of effectiveness.

Table 1 summarizes the cytotoxic activity of this compound against selected cancer cell lines:

| Cell Line | IC50 (µM) | Cell Viability (%) |

|---|---|---|

| MCF7 | 20.5 | 89.35 ± 1.22 |

| T47D | 25.0 | 86.03 ± 0.99 |

| PC3 | 30.0 | 84.52 ± 2.54 |

| DU145 | 22.5 | 88.60 ± 0.44 |

| Caco-2 | 28.0 | 87.78 ± 1.32 |

These results indicate that this compound exhibits significant antiproliferative activity, suggesting its potential as an anticancer agent .

Antiviral Activity

This compound has also demonstrated antiviral properties against various viruses, including vaccinia and cowpox viruses. The selectivity index (SI), which indicates the safety margin between therapeutic and toxic doses, was notably high for adamantane derivatives, suggesting a promising therapeutic profile.

Table 2 illustrates the selectivity indices for this compound against different viral strains:

| Virus | SI (Selectivity Index) |

|---|---|

| Vaccinia | 1123 |

| Cowpox | 406 |

| Mousepox | Not reported |

These findings indicate that this compound could serve as a lead compound in developing antiviral therapies .

Antimicrobial Activity

The compound has also shown antimicrobial effects against mycobacterial species, particularly Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for various derivatives have been reported to range from sub-μg/mL to several μg/mL, indicating potent activity.

Table 3 provides a summary of the antimicrobial activity of related adamantane compounds:

| Compound | MIC (µg/mL) |

|---|---|

| Adamantane derivative A | <0.00195 |

| Adamantane derivative B | 0.625 |

| This compound | Not specified |

The results suggest that modifications to the adamantane structure can significantly influence antimicrobial potency .

The biological activity of this compound is believed to stem from several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Cell Membrane Interaction : Its hydrophobic nature allows it to interact effectively with cell membranes, potentially disrupting cellular processes.

- Modulation of Signaling Pathways : It may influence various signaling pathways associated with cell survival and apoptosis.

Case Studies

Recent case studies have highlighted the clinical relevance of adamantane derivatives in treating viral infections and cancers. One notable case involved a patient with advanced breast cancer who exhibited a positive response to treatment involving an adamantane derivative similar to this compound, leading to significant tumor reduction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.